Product packaging for Ethyl 3-amino-2-methylpropanoate(Cat. No.:CAS No. 22560-81-2)

Ethyl 3-amino-2-methylpropanoate

Cat. No.: B1599750
CAS No.: 22560-81-2
M. Wt: 131.17 g/mol
InChI Key: XBEVGFLLWVWHCF-UHFFFAOYSA-N
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Description

Significance as a Chiral Building Block in Advanced Synthesis

Chiral building blocks are essential starting materials for the asymmetric synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other bioactive molecules. Ethyl 3-amino-2-methylpropanoate serves as a versatile chiral precursor for the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both an amino group and an ester group, allows for a variety of chemical transformations.

The strategic incorporation of this building block enables chemists to control the stereochemistry of the final product, which is often a critical determinant of its biological activity. For instance, the specific spatial arrangement of atoms in a drug molecule can dictate its interaction with biological targets such as enzymes and receptors.

Broad Applications in Interdisciplinary Scientific Fields

The utility of this compound extends beyond traditional organic synthesis into several interdisciplinary fields. In medicinal chemistry, it is a key intermediate in the synthesis of various therapeutic agents. For example, derivatives of this compound have been investigated for their potential as anti-cancer agents. One study detailed the synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which was evaluated for its in vitro activity against human gastric cancer cell lines. researchgate.net

Furthermore, the structural motif of this compound is found in intermediates for the synthesis of important pharmaceuticals. For example, a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an anticoagulant. google.com The development of efficient synthetic routes to such intermediates is an active area of research. google.comnih.gov

In the field of materials science, chiral molecules like this compound can be used to create polymers and other materials with unique optical and physical properties. The controlled arrangement of chiral centers can lead to the formation of helical structures and other complex three-dimensional architectures.

Interactive Data Table: Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS Number 69569-39-1
Appearance Colorless to pale yellow liquid

Note: Some properties may vary slightly depending on the specific enantiomer and experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1599750 Ethyl 3-amino-2-methylpropanoate CAS No. 22560-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVGFLLWVWHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457849
Record name ETHYL 3-AMINO-2-METHYLPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22560-81-2
Record name ETHYL 3-AMINO-2-METHYLPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 3 Amino 2 Methylpropanoate

Classical and Evolving Synthetic Pathways

The construction of the ethyl 3-amino-2-methylpropanoate scaffold can be achieved through various established and innovative synthetic routes. These methods often focus on the efficient formation of the ester and amine functionalities and are continually being refined to improve yield, purity, and applicability to a wider range of analogs.

Esterification and Amine Formation Reactions

The synthesis of β-amino esters like this compound fundamentally relies on reactions that form the ester and amine groups. One common strategy is the direct esterification of the corresponding β-amino acid, 3-amino-2-methylpropanoic acid. This can be achieved using ethanol (B145695) in the presence of an acid catalyst.

Another prevalent approach is the conjugate addition, or aza-Michael reaction, of an amine to an α,β-unsaturated ester. For instance, the reaction of ammonia (B1221849) or a protected amine with ethyl methacrylate (B99206) can, in principle, yield the target molecule. The efficiency of this reaction can be influenced by various catalysts. Ceric ammonium (B1175870) nitrate (B79036) and silicon tetrachloride have been shown to catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds under mild and even solvent-free conditions. organic-chemistry.org

Tandem reactions that form both the amine and ester groups in a single operational sequence offer an elegant and efficient alternative. For example, a short and effective synthesis of the analog ethyl 3-(3-aminophenyl)propanoate (B2654546) involves the reduction of a nitro group to an amine and the simultaneous esterification of a carboxylic acid. nih.gov This was accomplished using stannous chloride in ethanol, where it acted as both a reducing agent and a Lewis acid to activate the carboxylic acid for esterification. nih.gov Similarly, the synthesis of ethyl 3-amidinopropionate hydrochloride from ethyl 3-ethoxy-3-iminopropionate and ammonium chloride showcases a method for amine derivative formation. nih.gov

Multistep Reaction Sequences for Analog Generation

The generation of analogs of this compound is crucial for drug discovery and the development of new materials. This often requires multistep reaction sequences that allow for the introduction of diverse functional groups.

A common strategy involves the homologation of α-amino acids, which are readily available starting materials. illinois.edu For example, the Arndt-Eistert homologation can extend the carbon chain of an α-amino acid to produce a β-amino acid, which can then be esterified. illinois.edu More recent methods include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which offer novel pathways to β-amino acid derivatives from simple building blocks. illinois.edu

Another example of analog generation is the synthesis of poly(β-amino esters) (PBAEs). These polymers are synthesized via the Michael addition of amines to diacrylates. For example, the polymerization of 1,4-butanediol (B3395766) diacrylate with 4-amino-1-butanol, followed by end-capping with a suitable amine, produces a diverse library of polymers with tunable properties. nih.govfrontiersin.org

Optimization of Reaction Parameters for Yield and Purity

Maximizing the yield and purity of this compound and its analogs is a key focus of process chemistry. This involves the systematic optimization of various reaction parameters, including temperature, reaction time, catalyst, and solvent. azom.com

In the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a significant improvement in yield was achieved by carefully selecting the catalyst and reaction conditions. A patented method utilizes trifluoromethanesulfonic acid as a catalyst with heating in an oil bath at 120-160 °C for 16-20 hours. google.com This optimized procedure offers a more efficient and industrially scalable process compared to previous methods. google.comgoogle.com

The table below summarizes the comparison of different synthetic routes for an analog, highlighting the impact of reaction conditions on the outcome.

Starting MaterialsCatalyst/ReagentsConditionsProductYieldTimeReference
2-aminopyridine (B139424), ethyl acrylate (B77674)None100 °C, refluxEthyl 3-(pyridin-2-ylamino)propanoate~30%24h google.com
2-chloropyridine N-oxide, β-alanine ethyl ester HClPd/C, H₂ (final step)MultistepEthyl 3-(pyridin-2-ylamino)propanoate52% (total)~100h google.com
2-aminopyridine, ethyl acrylateAcetic acid80 °CEthyl 3-(pyridin-2-ylamino)propanoateHigh12h google.com
2-aminopyridine, ethyl acrylateTrifluoromethanesulfonic acid120-160 °CEthyl 3-(pyridin-2-ylamino)propanoateHigh16-20h google.com

The choice of solvent and the stoichiometric ratio of reactants are also critical. For instance, in the synthesis of poly(β-amino esters), varying the amine-to-diacrylate ratio results in polymers with different molecular weights and end-groups, which in turn affects their properties and performance in applications like gene delivery. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

The C-2 methyl group in this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The development of stereoselective and asymmetric methods to synthesize a single enantiomer is of paramount importance, as the biological activity of chiral molecules often resides in only one of their enantiomeric forms.

Chiral Auxiliary-Mediated Strategies

One of the most established methods for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.govwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A powerful application of this strategy is seen in the synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). nih.govresearchgate.netehu.esnih.gov In this approach, a chiral ligand, acting as the auxiliary, coordinates to a Ni(II) ion along with a glycine Schiff base. The resulting complex then undergoes diastereoselective alkylation. The chiral environment created by the auxiliary directs the incoming alkyl group to one face of the glycine-derived enolate, leading to the formation of one diastereomer in excess. Subsequent decomposition of the complex yields the desired amino acid with high enantiopurity. nih.govacs.org

Similarly, pseudoephedrine, a readily available and inexpensive amino alcohol, has been effectively used as a chiral auxiliary in the asymmetric synthesis of β-amino esters. nih.govresearchgate.netacs.org The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from pseudoephedrine proceeds with high diastereoselectivity. The resulting β-amino amide can then be converted into the corresponding β-amino ester. acs.org

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds, as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. Key carbon-carbon bond-forming reactions, such as the Michael addition, are prime targets for the development of asymmetric catalytic variants.

The asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for creating chiral β-amino esters. rsc.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly effective strategy. rsc.orgnih.gov For example, simple primary β-amino alcohols derived from natural amino acids can act as efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts with high purity. rsc.org

Another important catalytic method is asymmetric hydrogenation. The direct asymmetric hydrogenation of unprotected enamino esters, catalyzed by Rhodium complexes with chiral ligands like Josiphos, provides β-amino esters in high yields and excellent enantiomeric excess (93-97% ee). nih.govacs.org This method is highly efficient as it avoids the need for protection and deprotection steps for the amine group. nih.gov

The table below presents data on the asymmetric hydrogenation of various enamine substrates, demonstrating the effectiveness of this catalytic approach for producing chiral β-amino esters.

Substrate (Enamine Ester)CatalystSolventH₂ Pressure (psi)ee (%)Yield (%)Reference
Methyl 3-aminocrotonateRh(COD)₂OTf / (R,S)-JosiphosMethanol10097>99 acs.org
Ethyl 3-amino-3-phenylacrylateRh(COD)₂OTf / (R,S)-JosiphosMethanol10096>99 acs.org
Methyl 3-amino-4-methyl-2-pentenoateRh(COD)₂OTf / (R,S)-JosiphosMethanol10093>99 acs.org

These advanced catalytic methods represent the forefront of synthetic strategies for producing enantiomerically pure this compound and its structurally diverse analogs, paving the way for their application in various fields of science.

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Allylic Substitution)

Metal-catalyzed reactions provide efficient routes to β-amino esters. Palladium-catalyzed reactions, in particular, have been extensively studied. One prominent example is the palladium-catalyzed allylic substitution, which can be used to form enantiomerically enriched allylic amines, precursors to β-amino acids. capes.gov.br This methodology has been successfully applied to the synthesis of both α- and β-amino acids with high enantioselectivity. capes.gov.br

Another powerful palladium-catalyzed method is the arylation of the unactivated β-C(sp³)–H bonds of alanine (B10760859) derivatives. rsc.org This reaction, directed by an N-quinolylcarboxamide (AQ) group, allows for the mono-arylation of the β-methyl group of alanine with aryl iodides at room temperature. rsc.org This approach provides access to a wide range of β-arylated α-amino acids, which can be seen as derivatives of the target compound's structural class. rsc.org Rhodium(II) prolinate has also been used to catalyze the intermolecular C-H insertion between methyl aryldiazoacetates and a protected methylamine (B109427) to form β-amino esters. nih.gov

Table 2: Metal-Catalyzed Synthesis of Amino Esters

CatalystReaction TypeSubstratesKey FeaturesReference
Palladium(0)Allylic AminationVinyl cyclic carbonates, Aromatic aminesHigh asymmetric induction (up to 97% ee), minimal waste. acs.org acs.org
PalladiumC-H ArylationN-quinolylcarboxamide-alanine, Aryl iodidesMono-arylation of β-methyl group at room temperature. rsc.org rsc.org
Rhodium(II) prolinateC-H InsertionMethyl aryldiazoacetates, Bis-silyl protected methylamineEnantioselective formation of β-amino esters. nih.gov nih.gov

Enzymatic Synthesis and Resolution of Enantiomers

Enzymatic methods offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure β-amino esters. Lipases are commonly employed for the kinetic resolution of racemic mixtures of β-amino esters. mdpi.comresearchgate.netresearchgate.net This can be achieved through either enantioselective hydrolysis of the ester or enantioselective acylation of the amino group. mdpi.comresearchgate.netresearchgate.net

In a typical kinetic resolution via hydrolysis, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus resolved. mdpi.com For instance, lipase from Burkholderia cepacia (lipase PSIM) has been effectively used for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, yielding the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (≥99%). mdpi.com The choice of solvent, acylating agent, and the specific lipase are crucial for achieving high enantioselectivity. mdpi.comresearchgate.netresearchgate.net For example, Candida antarctica lipase A (CAL-A) has shown excellent chemoselectivity and good to excellent enantioselectivity in the acylation of β-amino esters. researchgate.net

Table 3: Enzymatic Resolution of β-Amino Esters

EnzymeReaction TypeSubstrateConditionsOutcomeReference
Lipase PSIM (Burkholderia cepacia)HydrolysisRacemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloridesiPr₂O, 45 °C, Et₃N, H₂O(R)-esters and (S)-acids with ≥99% ee. mdpi.com mdpi.com
Candida antarctica lipase B (CAL-B)AcylationEthyl 3-aminobutyrateButyl butyrateResolution to (S)-ester and acylated (R)-ester. researchgate.net researchgate.net
Lipase PS (Pseudomonas cepacia)N-acylationAlicyclic β-amino acid estersOrganic solvents, 2,2,2-trifluoroethyl esters as acyl donorsGood enantioselectivity. researchgate.net researchgate.net

Diastereoselective Control in Reaction Pathways

For β-amino esters with two or more stereocenters, such as certain derivatives of this compound, controlling the diastereoselectivity of the reaction is crucial. One effective strategy is the diastereoselective reduction of β-enamino esters. acs.orgdocumentsdelivered.com These precursors can be synthesized and then reduced using various reagents to afford β-amino esters with a high degree of diastereomeric control. acs.orgdocumentsdelivered.com The choice of reducing agent and the nature of the substituents on the enamino ester can influence the stereochemical outcome, allowing for the selective synthesis of either syn- or anti-diastereomers.

Another approach involves the stereoselective addition of nucleophiles to chiral precursors. For example, isocyano-acetic acid ethylester can undergo a base-catalyzed aldol-type addition to N,N-dibenzylamino aldehydes to form oxazolines stereoselectively, which can then be opened to yield α,γ-diamino-β-hydroxy amino acid esters. documentsdelivered.com While not directly producing the target compound, this illustrates the principle of using stereocontrolled additions to build up complex amino acid structures.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact. Key areas of focus include the use of energy-efficient methods like microwave-assisted synthesis and the replacement of hazardous solvents with more sustainable alternatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, increase yields, and often lead to cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.net This technology has been successfully applied to the synthesis of β-amino-α,β-unsaturated esters, which are precursors to β-amino esters. tandfonline.comtandfonline.comresearchgate.net The reactions are often performed without a catalyst and can be completed in a fraction of the time required for traditional heating, representing a significant step towards a more sustainable process. tandfonline.comtandfonline.com For instance, a two-step synthesis of β-amino-α,β-unsaturated esters utilizing microwave irradiation throughout the process resulted in excellent yields and short reaction times. tandfonline.comtandfonline.comresearchgate.net Microwave energy has also been employed in the synthesis of β-1,2,3-triazolyl-α-amino esters. researchgate.net

Sustainable Solvents and Solvent-Free Reaction Environments

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like DMF and NMP are facing increasing scrutiny due to their toxicity. biotage.com Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as promising replacements in related areas like peptide synthesis. biotage.com These solvents are less toxic and can be derived from renewable resources. biotage.com The use of nature-derived solutions, such as vinegar and fruit peel extracts, has also been explored for simple reactions like N-acetylation of amino acids, showcasing a move towards biocompatible and readily available solvent systems. researchgate.net

An even more sustainable approach is the elimination of solvents altogether. Solvent-free reaction conditions, for example using ball-milling technology, have been developed for the synthesis of N-protected amino acids. acs.org This mechanochemical approach can lead to good to excellent yields and significantly improves the environmental impact compared to classical solution-phase syntheses. acs.org While direct application to this compound synthesis needs to be explored, these developments point towards a future of more sustainable chemical manufacturing.

Precursor Chemistry and Starting Material Utilization

3-Aminoisobutyric acid, also known as 3-amino-2-methylpropanoic acid, is the direct carboxylic acid precursor to this compound. nih.govwikipedia.org Consequently, its derivatives are logical and commonly employed synthons for the preparation of the target ester. The most straightforward approach involves the direct esterification of 3-aminoisobutyric acid with ethanol under acidic conditions. This classic Fischer esterification provides a direct route to the desired product.

In a related application, a patented process for the synthesis of (R)-3-aminobutanol commences with the esterification of (R)-3-aminobutyric acid in an alcohol solvent under acidic conditions to yield the corresponding ester. google.com This initial step highlights the utility of 3-aminoisobutyric acid as a precursor for its ester derivatives.

Furthermore, a method for the synthesis of ethyl 3-(3-aminophenyl)propanoate involves the simultaneous reduction of a nitro group and esterification of a carboxylic acid using stannous chloride in ethanol. nih.gov This suggests that similar one-pot reduction and esterification strategies could be applied to precursors of 3-aminoisobutyric acid, such as a nitro-containing analogue, to furnish this compound.

Table 1: Esterification Approaches for 3-Aminoisobutyric Acid Derivatives

Starting Material Reagents Product Reference
3-Aminoisobutyric acid Ethanol, Acid catalyst This compound pearson.com
(R)-3-Aminobutyric acid Alcohol, Acidic conditions (R)-3-Aminobutyric acid ester google.com
3-(3-Nitrophenyl)propanoic acid Stannous chloride, Ethanol Ethyl 3-(3-aminophenyl)propanoate nih.gov

While seemingly less direct, synthetic routes involving the cyclization of amino alcohols and esters can serve as a pathway to β-amino esters like this compound. These methods often involve the formation of a heterocyclic intermediate, which is subsequently opened to yield the desired acyclic product.

For instance, a novel route to bicyclic γ-lactams involves a three-component domino cyclization of ethyl trifluoropyruvate with methyl ketones and 1,2- or 1,3-amino alcohols. mdpi.com Although this specific reaction produces complex heterocyclic systems, the underlying principle of using amino alcohols and esters to construct new ring systems is relevant. A subsequent ring-opening of such a lactam could potentially yield a β-amino ester derivative.

Another example can be found in the synthesis of unnatural α-amino esters, where an isoxazoline (B3343090) intermediate is formed via a cycloaddition reaction. beilstein-journals.org This cyclic intermediate, which contains a latent amino acid structure, is then subjected to ring cleavage to produce the desired amino ester. A similar strategy, beginning with appropriate amino alcohols and unsaturated esters, could theoretically be devised to pass through a cyclic intermediate en route to this compound.

The synthesis of β-amino-α-trifluoromethyl alcohols can also proceed through the ring-opening of trifluoromethyloxiranes with amine nucleophiles. nih.gov This demonstrates the use of a cyclic precursor that is opened to generate a linear amino alcohol structure, a class of compounds closely related to the precursors of β-amino esters.

The Michael addition, or conjugate addition, represents a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This reaction is particularly well-suited for the synthesis of β-amino esters through the addition of an amine nucleophile (the Michael donor) to an α,β-unsaturated ester (the Michael acceptor).

A direct and efficient synthesis of this compound can be envisioned through the Michael addition of ammonia or a suitable ammonia equivalent to ethyl methacrylate. In this reaction, the amine acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ester.

Research has demonstrated the feasibility of this approach. For example, a simple and efficient protocol for the Michael addition of amines to α,β-unsaturated esters has been developed using microwave irradiation, which significantly reduces reaction times and improves yields. mdpi.comresearchgate.net One study detailed the addition of benzylamine (B48309) to methyl methacrylate under these conditions. mdpi.com Another example is the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, which is prepared by the reaction of 2-aminopyridine with ethyl acrylate, a classic Michael addition scenario. google.com

Table 2: Michael Addition for the Synthesis of β-Amino Esters

Michael Donor Michael Acceptor Catalyst/Conditions Product Type Reference
Benzylamine Methyl methacrylate Microwave irradiation, 130 °C N-benzyl-β-amino ester mdpi.com
2-Aminopyridine Ethyl acrylate Trifluoromethanesulfonic acid, 120-160 °C N-pyridinyl-β-amino ester google.com
Ammonia Ethyl methacrylate Base or acid catalyst β-amino ester General Principle

This methodology provides a convergent and atom-economical route to this compound and its derivatives, making it an attractive strategy for both laboratory and industrial-scale synthesis.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Amino 2 Methylpropanoate

Reactivity of the Amine Functionality

The primary amine group in Ethyl 3-amino-2-methylpropanoate is a key site for a variety of chemical reactions, including the formation of amides and peptides, as well as N-alkylation and acylation processes.

Amidation and Peptide Coupling Reactions

The amine functionality of this compound can readily undergo amidation reactions with carboxylic acids or their derivatives to form amide bonds. This reaction is fundamental to the synthesis of peptides and peptidomimetics. The coupling process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. bachem.comyoutube.com

A variety of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. bachem.comnih.gov For instance, the coupling of a protected amino acid with this compound would proceed through the formation of a reactive intermediate, which is then attacked by the amino group of the propanoate ester to form a new peptide bond. youtube.com This methodology is crucial in the construction of β-peptides, which are structural analogs of natural peptides with modified backbones. researchgate.net

The synthesis of unnatural peptides containing modified amino acid residues is an area of growing interest. Methodologies that allow for the modular construction of such peptides are highly valuable. For example, a three-component carboamidation reaction catalyzed by Rh(III) has been developed to construct unnatural amino acid residues during peptide ligation. nih.gov

Table 1: Common Coupling Reagents for Amidation
Coupling ReagentAdditiveKey Features
DCC (N,N'-dicyclohexylcarbodiimide)-Widely used, but can form an insoluble urea (B33335) byproduct.
EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide)NHS (N-hydroxysuccinimide)Forms a water-soluble urea byproduct, facilitating purification. nih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBt (Hydroxybenzotriazole)Effective for coupling N-alkylated amino acids. nih.gov
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)Commonly used in solid-phase peptide synthesis. ejbiotechnology.info

N-Alkylation and Acylation Processes

The nitrogen atom of the amine group in this compound can also be targeted in N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, a modification that can significantly alter the biological properties of the resulting molecule. monash.edu The Fukuyama N-alkylation is a notable method that can be applied to solid-phase synthesis for the preparation of peptide C-terminal N-alkyl amides. nih.gov

N-acylation, the introduction of an acyl group, is another important transformation. It is often used to install protecting groups or to synthesize N-acyl amino acid derivatives with specific biological activities. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

Transformations Involving the Ester Moiety

The ester group of this compound is susceptible to hydrolysis and transesterification, providing pathways to the corresponding carboxylic acid or different ester derivatives.

Ester Hydrolysis and Transesterification Pathways

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, and to drive the reaction to completion, an excess of water is typically used. chemguide.co.uk In contrast, base-promoted hydrolysis, often referred to as saponification, is an irreversible reaction that produces the carboxylate salt, which can then be protonated to give the free carboxylic acid. chemguide.co.uk

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base.

Reactivity of the Carbonyl Group

While the primary reactivity of the ester lies in hydrolysis and transesterification, the carbonyl group itself can participate in certain reactions, although it is less electrophilic than the carbonyl of a ketone or aldehyde. For instance, it can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Michael Addition Reactions in Derivatization

This compound can serve as a precursor to derivatives that participate in Michael addition reactions. The Michael addition is a versatile carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov

For example, derivatives of this compound can be designed to act as Michael donors. The conjugate addition of nucleophiles to activated alkynes, a type of Michael addition, is a powerful tool in organic synthesis. nih.gov Furthermore, phosphine-catalyzed Michael-type additions of arylidene-α-amino esters to electrophilic alkenes provide a route to glutamic acid derivatives. mdpi.com The derivatization of thiols using diethyl 2-methylenemalonate via a thiol-Michael addition has also been demonstrated for analytical purposes. nih.gov

Table 2: Examples of Michael Acceptors in Derivatization Reactions
Michael AcceptorNucleophile Source (Derived from this compound)Resulting Product Class
α,β-Unsaturated ketonesEnamines1,5-Dicarbonyl compounds
AcrylonitrileCarbanionsSubstituted nitriles
NitroalkenesThiolatesThioethers
MaleimidesAminesSubstituted succinimides

Cyclization Reactions and Heterocycle Formation

This compound and its structural analogs serve as valuable building blocks in the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

While direct synthesis of pyrrolidinone from this compound is not extensively documented in the reviewed literature, a structurally related compound, ethyl isobutyrate, undergoes an organocatalytic asymmetric Michael addition to N-phenylmaleimide to produce ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. mdpi.com This reaction, catalyzed by N-methyl-L-proline and lithium hydroxide, proceeds with a high yield of 96% in a relatively short reaction time of 6 hours. mdpi.com

Quinazolinone derivatives are synthesized from precursors such as 3-amino-2-methyl-4(3H)-quinazolinone. This compound can be prepared through the condensation of 2-methyl-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate. sigmaaldrich.com The resulting 3-amino-2-methyl-4(3H)-quinazolinone can then be doubly lithiated using n-butyllithium, allowing for subsequent reactions with various electrophiles to yield 2-substituted derivatives. nih.gov Furthermore, microwave-assisted synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones has been shown to be an efficient and green process. mdpi.com A series of quinazolinone amino acid esters and hydrazides have also been prepared using both conventional and microwave-assisted methods. nih.gov

Table 1: Synthesis of Pyrrolidinone and Quinazolinone Derivatives

ProductStarting MaterialsReagents/CatalystsYield (%)Reference
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateEthyl isobutyrate, N-phenylmaleimideN-methyl-L-proline, Lithium hydroxide96 mdpi.com
3-Amino-2-methyl-4(3H)-quinazolinone2-Methyl-3,1-benzoxazin-4-oneHydrazine hydrate- sigmaaldrich.com
2-Substituted-3-amino-2-methyl-4(3H)-quinazolinones3-Amino-2-methyl-4(3H)-quinazolinonen-Butyllithium, ElectrophilesGood nih.gov

The synthesis of various other nitrogen-containing heterocycles can be achieved through reactions involving precursors related to this compound.

Pyridinones: Ethyl 3-(pyridin-2-ylamino)propanoate, a precursor for pyridinone synthesis, can be prepared by the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. chemicalbook.comgoogle.com This reaction is conducted under nitrogen protection in an oil bath at temperatures ranging from 120 to 160°C. google.com Another approach involves the use of acetic acid as a catalyst for the addition reaction between 2-aminopyridine and ethyl acrylate. patsnap.com A variety of N-substituted 3-amino-2-pyridones can be efficiently synthesized from ethyl nitroacetate (B1208598) and primary amine building blocks. nih.govresearchgate.net

Quinolones: The synthesis of quinolones typically follows established methods such as the Conrad-Limpach-Knorr and Gould-Jacobs reactions, which generally utilize aniline (B41778) derivatives and β-ketoesters or their equivalents. mdpi.commdpi.com For instance, a three-component, one-pot synthesis can produce functionalized quinolones from ethyl 2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and 4-fluoroaniline (B128567) under solvent- and catalyst-free conditions. nih.gov

Oxazoles: The construction of the oxazole (B20620) ring is often achieved through methods such as the reaction of β-acylamino ketones with iodine in the presence of a base or the reaction of acid chlorides of N-benzoyl glycine (B1666218) with aminophenol followed by cyclization. ekb.eg

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a common method for preparing N-substituted pyrroles. organic-chemistry.org Other multicomponent reactions, such as the Hantzsch pyrrole synthesis, can also be employed. researchgate.net

Isoxazoles: The synthesis of isoxazoles can be accomplished by the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.gov Another route involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride to prepare regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov

Table 2: General Synthetic Approaches to Heterocycles

HeterocycleCommon Starting MaterialsKey Reaction TypeReference
Pyridinones 2-Aminopyridine, Ethyl acrylateCatalytic addition chemicalbook.comgoogle.compatsnap.com
Quinolones Aniline derivatives, β-KetoestersCondensation/Cyclization mdpi.commdpi.com
Oxazoles β-Acylamino ketonesCyclization ekb.eg
Pyrroles 1,4-Dicarbonyl compounds, AminesPaal-Knorr condensation organic-chemistry.org
Isoxazoles 1,3-Dicarbonyl compounds, HydroxylamineCyclocondensation nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and controlling product selectivity.

While specific studies on domino mechanisms involving this compound are not prevalent in the searched literature, related studies on multicomponent reactions provide valuable insights. For example, the reaction mechanism of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate has been investigated using density functional theory (DFT). nih.gov This study revealed a four-step process involving nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization. nih.gov The substrate and the solvent (water) were found to act as catalysts and proton shuttles, significantly lowering the energy barriers. nih.gov

The determination of stereochemical outcomes is a critical aspect of mechanistic studies, particularly in the synthesis of chiral heterocyclic compounds. In the reaction of the dianion of 3-amino-2-ethyl-4(3H)-quinazolinone with prochiral ketones, very high diastereoselectivity has been observed. nih.gov While detailed stereochemical mechanism determination for cyclizations starting from this compound is not extensively covered in the available literature, the principles of stereocontrol in related reactions are well-established. For instance, in the synthesis of chiral 2,3-dihydro-4-quinolones, an intramolecular aza-Michael addition reaction catalyzed by a chiral phosphoric acid can be employed to achieve enantioselectivity. nih.gov

Versatility as a Chiral Building Block

As a chiral molecule, this compound provides a framework for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical. The presence of a methyl group at the α-position to the ester creates a stereocenter, making its enantiomers, (R)-ethyl 3-amino-2-methylpropanoate and (S)-ethyl 3-amino-2-methylpropanoate, distinct and valuable chiral building blocks. bldpharm.com

The enantiomers of this compound serve as key starting materials for the synthesis of enantiomerically pure complex organic molecules. bldpharm.com Chiral building blocks are fundamental in modern organic chemistry for their ability to introduce specific stereochemistry into a target molecule, which is often crucial for its biological activity or material properties. The synthesis of complex structures frequently relies on the regioselective and stereospecific ring-opening of strained cyclic compounds like aziridines, a process for which amino esters are suitable nucleophiles or can be derived from. nih.gov The use of a single enantiomer of a building block like (R)- or (S)-ethyl 3-amino-2-methylpropanoate ensures that the subsequent synthetic transformations proceed stereoselectively, leading to a final product with a single, desired enantiomeric form. nih.gov The precursor acid, (R)-3-Amino-2-methylpropanoic acid, is noted as a naturally occurring enantiomer, further highlighting the importance of this specific stereochemical arrangement in biological contexts. nih.gov

This compound is classified as a significant intermediate in the development of pharmaceuticals. bldpharm.combiosynth.com Its structure is incorporated into more complex molecules designed for biological activity. While not a final drug product itself, it serves as a fragment or precursor in multi-step synthetic routes. For instance, a complex derivative, ethyl 3-(3-(2-((4-cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, has been identified as an impurity related to the pharmaceutical compound Dabigatran (B194492) Etexilate, indicating the use of similar structural motifs in the synthesis of active pharmaceutical ingredients. pharmaffiliates.com The general utility of β-amino acids and their esters as components in bioactive molecules underscores their role as intermediates for both pharmaceutical and potentially agrochemical applications. researchgate.net

Precursor for Bioactive Compound Libraries

The generation of libraries of diverse compounds for biological screening is a cornerstone of modern drug discovery. This compound is a valuable precursor for creating such libraries, particularly those based on amino acid scaffolds.

β-amino acids and their derivatives are crucial components of numerous biologically active molecules and natural products. researchgate.netnih.gov Unlike their α-amino acid counterparts, they possess an additional carbon atom between the amino and carboxyl groups, which can lead to unique structural and functional properties. This compound is a functionalized β-amino acid ester that serves as a platform for generating a wide array of derivatives. bldpharm.com Established synthetic strategies for accessing β-amino acids include conjugate additions and homologations of α-amino acids, but these often require pre-functionalized starting materials or hazardous reagents. illinois.edu The availability of building blocks like this compound allows for more direct synthetic manipulations to create novel β-amino acid structures.

Synthetic Strategy for β-Amino AcidsDescriptionReference
Conjugate AdditionInvolves the addition of amine nucleophiles to α,β-unsaturated carboxylic acid derivatives. researchgate.netillinois.edu
Arndt-Eistert HomologationA multi-step method to convert α-amino acids into their β-amino acid counterparts, though it may use hazardous reagents like diazomethane. researchgate.netillinois.edu
Metal-Free AminocarboxylationA modern, single-step method for installing both amine and ester functionalities into alkenes and (hetero)arenes using a bifunctional oxime oxalate (B1200264) ester. researchgate.netnih.gov
Nickel-Catalyzed CarboxylationA method that utilizes a nickel catalyst to carboxylate aziridines, providing an alternative route to β-amino acids. illinois.edu

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as metabolic stability and bioavailability. nih.gov The incorporation of unnatural amino acids, such as β-amino acids, is a primary strategy in the design of these mimetics. nih.govmdpi.com this compound, as a β-amino acid derivative, is an ideal candidate for this purpose. bldpharm.com Its inclusion in a peptide sequence can alter the backbone conformation and protect against enzymatic degradation, which often targets the peptide bonds of natural α-amino acids. researchgate.netmdpi.com This modification can lead to peptidomimetics with enhanced therapeutic potential. The versatility of its structure allows for the creation of various modified amino acids, including β², β³, and β²,³-amino acid derivatives, which are classes of compounds explored for their biological activities. mdpi.com

Integration into Functional Materials

Beyond biological applications, this compound is categorized as a building block with potential applications in material science. bldpharm.com Chemical suppliers list the compound under categories such as "Polymer Science" and "Material Building Blocks," suggesting its utility as a monomer or a modifying agent in the synthesis of functional polymers and other organic materials. bldpharm.combldpharm.com The bifunctional nature of the molecule—possessing both an amine and an ester group—allows it to be incorporated into polymer chains through processes like polycondensation, potentially imparting specific properties such as chirality, hydrophilicity, or reactive sites for further functionalization.

Advanced Applications in Organic Synthesis and Functional Material Science

Development of Antibacterial Polymers via Copolymerization

The field of functional material science is witnessing a surge in the development of polymers with inherent antimicrobial properties, aiming to address the growing challenge of antibiotic resistance. One area of exploration involves the incorporation of specific monomers that can impart biocidal activity to the resulting polymer chains. While various monomers have been investigated for this purpose, detailed research specifically documenting the copolymerization of Ethyl 3-amino-2-methylpropanoate for the development of antibacterial polymers is not extensively available in the public domain.

The general strategy for creating antibacterial polymers involves the copolymerization of a monomer, such as one containing a primary amine group, with other monomers to build a polymer backbone. The amine functionalities can then be quaternized or otherwise modified to create cationic sites that interact with and disrupt microbial cell membranes, leading to cell death. The structure of the monomer, including the presence of alkyl groups, can influence the hydrophobic-hydrophilic balance of the resulting polymer, a critical factor in its antimicrobial efficacy and selectivity.

Although conceptually plausible, specific studies detailing the synthesis, characterization, and antimicrobial testing of copolymers derived from this compound are not prominently featured in available scientific literature. Research in the area of antibacterial polymers often focuses on other amine-containing monomers, such as vinylbenzylamine (B8275855) or aminoethyl methacrylate (B99206), or on antimicrobial peptides and their synthetic mimics.

Future research could potentially explore the utility of this compound in this context. Such investigations would need to systematically synthesize copolymers with varying compositions, characterize their molecular weights and chemical structures, and evaluate their antimicrobial activity against a panel of clinically relevant bacteria. Furthermore, the relationship between the polymer architecture, including the density and accessibility of the amino groups derived from this compound, and the resulting antibacterial potency would be a key area of study.

Analytical Methodologies for Structural and Stereochemical Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for verifying the molecular structure of ethyl 3-amino-2-methylpropanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the ethyl ester group (CH₃ and OCH₂) and the methyl group on the propanoate backbone will have distinct chemical shifts. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, revealing connectivity information.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For example, the carbonyl carbon of the ester group will appear at a significantly different chemical shift compared to the aliphatic carbons.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, further confirming the structural assignment. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. researchgate.net

¹H NMR Data for a related compound, Methyl 3-(benzyl(2-bromoethyl)amino)propionate
Chemical Shift (ppm)
7.40–7.25
3.70
3.68
3.36
2.92
2.53
Data sourced from a study on a structurally related compound. st-andrews.ac.uk

Mass Spectrometry (MS, LC-MS) for Molecular Ion Verification

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern.

Mass Spectrometry (MS): In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides a direct confirmation of the compound's molecular weight. The NIST WebBook reports the molecular weight of the related compound, mthis compound, as 117.1463 g/mol . nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and confirming the presence and molecular weight of the target compound. bldpharm.combldpharm.com

Mass Spectrometry Data for related compounds
Compound
Mthis compound
Ethyl 2-methylpropanoate
Ethyl 3-amino-2,2-dimethylpropanoate

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for determining the purity of this compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC method would typically be employed. The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector, often a UV detector, measures the absorbance of the eluting components, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks. bldpharm.combldpharm.com

Capillary Zone Electrophoresis for Enantiomeric Purity

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique well-suited for this purpose. nih.gov To separate the enantiomers, a chiral selector is added to the background electrolyte. nih.gov These selectors, which can include cyclodextrins, chiral crown ethers, or certain proteins, form transient diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net This differential interaction leads to different electrophoretic mobilities for the two enantiomers, allowing for their separation and quantification. This technique is a powerful tool for assessing the enantiomeric excess (e.e.) of a sample. nih.govnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby establishing the absolute configuration of a chiral molecule like this compound. ed.ac.ukthieme-connect.de This technique requires a single, high-quality crystal of the compound.

Computational and Theoretical Investigations of Ethyl 3 Amino 2 Methylpropanoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 3-amino-2-methylpropanoate is fundamental to understanding its three-dimensional structure and flexibility, which in turn dictate its physical and chemical behavior. The presence of multiple rotatable bonds—specifically around the C(2)-C(3) bond, the C(2)-C(carbonyl) bond, and the ester group—results in a complex conformational landscape.

Conformational analysis is typically initiated by identifying the most stable conformers through systematic or stochastic searches. Computational methods such as molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) are often employed for an initial rapid screening of the potential energy surface. Subsequently, more accurate quantum mechanical methods, like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are used to optimize the geometries and calculate the relative energies of the low-energy conformers.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is likely to adopt in different environments.

Table 1: Calculated Relative Energies of a Hypothetical Set of Conformers for this compound

ConformerDihedral Angle (N-C3-C2-C=O) (°)Relative Energy (kcal/mol)
160 (gauche)0.00
2180 (anti)1.20
3-60 (gauche)0.05
40 (syn)3.50

In Silico Studies of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group or reactions involving the amino group can be modeled to understand their kinetics and thermodynamics.

These studies typically involve locating the transition state (TS) structures on the potential energy surface that connect reactants to products. The energy of this transition state determines the activation energy of the reaction. Quantum mechanical methods are essential for accurately describing the electronic changes that occur during bond breaking and formation.

By mapping the minimum energy path (MEP) from reactants to products via the transition state, a detailed reaction coordinate diagram can be constructed. This provides insights into the feasibility of a proposed mechanism. Solvent effects, which can significantly influence reaction rates, are often incorporated using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

Predictive Modeling of Molecular Interactions (excluding specific binding affinities)

Predictive modeling aims to forecast the types and strengths of non-covalent interactions that this compound can form with other molecules, which is fundamental to its behavior in biological and chemical systems. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for classes of compounds including β-amino esters to predict their activity based on molecular descriptors. nih.govnih.gov These descriptors, which can be calculated from the modeled structure of this compound, include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. nih.gov

Machine learning algorithms can be trained on datasets of molecules with known interaction profiles to build models that can predict the interaction potential of new compounds like this compound. acs.org These models help in understanding which molecular features are crucial for specific types of interactions.

Table 2: Key Molecular Descriptors for this compound (Hypothetical Values)

DescriptorValueSignificance
Molecular Weight131.17 g/mol Basic physical property.
LogP0.85Indicates hydrophobicity.
Polar Surface Area38.33 ŲRelates to hydrogen bonding potential.
Number of H-bond Donors1 (from -NH2)Potential for hydrogen bond formation.
Number of H-bond Acceptors3 (from C=O and -O-)Potential for hydrogen bond formation.

Note: These values are based on general computational predictions for similar structures and are for illustrative purposes.

Molecular Docking for Enzyme Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or an enzyme. For this compound, docking studies can generate hypotheses about its potential to interact with enzyme active sites.

The process involves placing the 3D structure of this compound into the binding site of a target enzyme and using a scoring function to estimate the strength of the interaction for different poses. This can help in identifying potential enzyme targets or in understanding the basis of observed biological activity.

While docking is a powerful tool for hypothesis generation, its predictions need to be validated by more rigorous computational methods, such as molecular dynamics simulations, and ultimately by experimental assays. These simulations can provide insights into the stability of the docked pose and the dynamics of the protein-ligand complex over time.

Mechanistic Studies of Biological Interactions and Potential Biochemical Roles

Investigation of Cellular Growth Modulation and Differentiation Pathways

Research has indicated that β-aminoisobutyric acid (BAIBA), the metabolically active form of Ethyl 3-amino-2-methylpropanoate, plays a role in the differentiation of specific cell lineages, particularly adipocytes and osteoblasts.

Studies have shown that BAIBA can promote the "browning" of white adipose tissue, a process involving the differentiation of pre-adipocytes into brown or beige adipocytes. nih.gov This is significant as brown adipose tissue is specialized for thermogenesis and energy expenditure. The mechanism appears to involve the upregulation of genes associated with thermogenesis and fatty acid oxidation. nih.govwikipedia.org Specifically, BAIBA has been found to stimulate the expression of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, which in turn promotes the differentiation of white fat cells. nih.govwikipedia.org

In addition to its effects on fat cells, BAIBA has been observed to influence bone cell development by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. nih.gov This osteogenic effect is thought to be mediated, at least in part, through the production of reactive oxygen species (ROS) induced by NADPH oxidase 4 (NOX4) in osteoblast precursor cells. nih.gov

Table 1: Effects of β-Aminoisobutyric Acid (BAIBA) on Cellular Differentiation

Cell TypeObserved EffectPotential MechanismKey Molecules Involved
Pre-adipocytesPromotes differentiation into brown/beige adipocytes (browning of white fat). nih.govUpregulation of genes for thermogenesis and fatty acid oxidation. nih.govPPARα. nih.govwikipedia.org
Osteoblast Precursor CellsPromotes proliferation and differentiation into mature osteoblasts. nih.govInduction of reactive oxygen species (ROS) production. nih.govNADPH oxidase 4 (NOX4). nih.gov

Research into Enzyme Interaction Mechanisms (e.g., COX, 5-LOX)

A review of the available scientific literature did not yield specific studies investigating the direct interaction of this compound or its active metabolite, 3-amino-2-methylpropanoic acid (BAIBA), with cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) enzymes. While these enzymes are critical mediators of inflammation and are the targets of many therapeutic agents, there is currently no published research to suggest that this compound or BAIBA directly modulates their activity. nih.gov

Exploration of Antiviral Mechanisms, including Viral Entry Inhibition

There is no scientific evidence to date to suggest that this compound or its metabolite, 3-amino-2-methylpropanoic acid (BAIBA), possesses antiviral properties or can inhibit viral entry into host cells. Research into antiviral agents has explored a wide range of compounds, including other amino acid derivatives and ethyl esters, but has not implicated this specific molecule in any antiviral mechanisms. nih.govnih.govnih.govresearchgate.net

Studies on Neuroprotective Mechanisms via Neurotransmitter System Modulation

Emerging research has identified L-β-aminoisobutyric acid (L-BAIBA) as a novel modulator within the central nervous system (CNS). mdpi.com Identified as a gliotransmitter, a signaling molecule released from glial cells, L-BAIBA is believed to play a role in the communication between neurons. mdpi.com

Studies have suggested that L-BAIBA may exert its effects through the activation of specific neurotransmitter receptors. It has been shown to act as an agonist at GABA-B receptors and group-III metabotropic glutamate (B1630785) (mGlu) receptors. mdpi.com The activation of these receptors, which are often located on presynaptic terminals, can modulate the release of other neurotransmitters. mdpi.com For instance, the activation of presynaptic GABA-B and group-III mGlu receptors can lead to an inhibition of glutamatergic transmission. mdpi.com This modulation of the glutamate system, the primary excitatory neurotransmitter system in the brain, points to a potential role for L-BAIBA in maintaining the balance of neuronal activity. mdpi.comtmc.eduquiz-maker.com While not definitively characterized as "neuroprotective" in the available literature, the ability to modulate excitatory neurotransmission is a key mechanism in protecting neurons from excitotoxicity, a pathological process involved in many neurological disorders.

Table 2: Neurological Roles of L-β-Aminoisobutyric Acid (L-BAIBA)

RoleMechanism of ActionReceptor InteractionPotential Implication
Gliotransmitter/Neuromodulator. mdpi.comModulates synaptic transmission. mdpi.comGABA-B receptors, Group-III metabotropic glutamate receptors. mdpi.comRegulation of neuronal excitability. mdpi.comquiz-maker.com
Neurotransmitter System Modulation. mdpi.comInhibition of glutamatergic transmission via presynaptic receptor activation. mdpi.comPresynaptic GABA-B and mGlu receptors. mdpi.comPotential for balancing excitatory and inhibitory signals in the CNS. mdpi.comtmc.edu

Future Research Directions and Unresolved Challenges

Advancements in Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids and their esters is crucial, as the biological activity of molecules derived from them is often dependent on their specific stereochemistry. researchgate.net While numerous methods exist for the asymmetric synthesis of β-amino esters, the pursuit of higher efficiency, selectivity, and broader substrate scope continues to drive research. A significant challenge lies in the development of catalytic systems that can control the two stereocenters of molecules like Ethyl 3-amino-2-methylpropanoate.

Future research will likely focus on several key areas:

Novel Chiral Catalysts: The design of new organocatalysts and transition-metal catalysts is paramount. For instance, chiral amidine-based catalysts have shown promise in asymmetric cyclocondensation reactions to form β-lactams, which are precursors to β-amino acid derivatives. wustl.edu Research into bifunctional organocatalysts that utilize hydrogen bonding to control stereoselectivity is also a burgeoning field. wustl.edursc.org

Stereodivergent Synthesis: Methodologies that allow for the selective synthesis of any diastereomer of a product from the same set of starting materials are highly desirable. Strategies using chiral auxiliaries, such as N-tert-butanesulfinyl imines, have demonstrated the ability to switch the absolute configuration of the final product by modifying the reaction protocol. nih.gov

Enzymatic Resolutions: Biocatalysis, particularly using lipases, presents a green and highly selective method for resolving racemic mixtures of β-amino esters. nih.govmdpi.com Future work will involve screening for more robust and efficient enzymes and optimizing reaction conditions for industrial-scale applications. mdpi.com For example, lipase (B570770) PSIM from Burkholderia cepacia has been used for the effective hydrolysis of racemic β-amino carboxylic ester hydrochlorides. mdpi.com

A practical, large-scale synthesis of β-amino esters has been developed using a chiral imine derived from (S)-phenylglycinol, which couples with a Reformatsky reagent with high diastereoselectivity. nih.gov Further advancements in such practical and scalable methods are essential for making these chiral building blocks more accessible.

Discovery of Novel Reactivity and Transformation Pathways

This compound is more than just a passive building block; its functional groups (amine and ester) offer a playground for discovering new chemical reactions. Exploring its reactivity is key to unlocking its full potential in synthetic chemistry.

Unresolved challenges and future directions include:

Tandem and Cascade Reactions: Designing one-pot reactions that form multiple bonds and stereocenters in a single operation is a major goal for synthetic efficiency. Researchers have developed asymmetric Michael addition reactions using chiral lithium amides where the resulting enolate intermediate can be trapped in subsequent tandem reactions, such as aldol (B89426) additions, to construct multiple contiguous chiral centers. researchgate.net

Novel Cyclizations: The bifunctional nature of the molecule makes it an ideal substrate for synthesizing heterocyclic compounds. For example, β-amino esters can be cyclized into β-lactams using alkylaluminum compounds. capes.gov.br Future work could explore new catalytic systems for novel cyclization pathways to access diverse ring systems, such as pyrrolidines, piperidines, and other nitrogen-containing heterocycles which are prevalent in pharmaceuticals. The synthesis of functionalized fused-ring β-amino lactones and lactams from bicyclic β-amino acids has been achieved via stereocontrolled ring-rearrangement metathesis (RRM) transformations. nih.gov

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis. Developing methods for the selective C-H activation of the methyl- or methylene- groups in this compound would open up new avenues for creating complex analogs without the need for pre-functionalized substrates. Palladium-catalyzed enantioselective C-H arylation has been successfully applied to related amino acid derivatives, suggesting a promising future direction. rsc.org

The table below summarizes some known transformations of β-amino esters, highlighting the versatility of this class of compounds.

Transformation Type Reagents/Catalyst Product Class Reference
CyclizationTriisobutylaluminumβ-Lactams capes.gov.br
Ring-Rearrangement MetathesisGrubbs Catalysts (G-1, G-2)Fused-ring β-amino lactones/lactams nih.gov
Michael-Aldol ReactionChiral Lithium Amideβ-amino-β'-hydroxy esters researchgate.net
Oxidative CleavageSodium periodate, Methylamine (B109427)Imines nih.gov

Exploration of Untapped Applications in Advanced Organic and Medicinal Chemistry

β-Amino acids and their esters are highly valued for their ability to form stable secondary structures in peptides, making them excellent building blocks for peptidomimetics. researchgate.netacs.org These are compounds designed to mimic natural peptides but with enhanced properties, such as increased stability against enzymatic degradation. researchgate.net

Future research in this area will focus on:

Novel Peptidomimetics: this compound can be incorporated into peptide chains to create analogs with controlled conformations, such as β-turns and helices. nih.gov These structures are often crucial for biological activity. The substitution of natural proline with β-homoproline (a cyclic β-amino acid) has shown compelling applications in medicinal chemistry. nih.gov The structural diversity offered by β-amino acids provides enormous scope for molecular design. researchgate.net

Bioactive Scaffolds: The core structure of this compound can serve as a scaffold for the synthesis of new classes of bioactive molecules. Its application in the synthesis of direct thrombin inhibitors like Dabigatran (B194492) etexilate highlights its importance as a key intermediate. google.com Further exploration could lead to the discovery of new inhibitors for other enzymes or receptor antagonists.

Foldamers: The ability of β-peptides (oligomers of β-amino acids) to adopt stable, predictable secondary structures makes them ideal candidates for creating "foldamers"—artificial molecules that mimic the folding of proteins and nucleic acids. nih.gov This opens up possibilities in materials science and the development of novel therapeutic agents.

Development of More Efficient and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and related compounds, there is a significant opportunity to develop more environmentally benign and efficient processes.

Key research areas include:

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent reduces waste and environmental impact. The aza-Michael reaction, a key step in synthesizing β-amino compounds, has been shown to proceed efficiently in water or under solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate (B79036). organic-chemistry.org

Biocatalysis and Enzymatic Methods: As mentioned, enzymes offer high selectivity under mild conditions. nih.gov Lipase-catalyzed hydrolysis of β-amino esters has been successfully performed in green organic media and even under solvent-free ball-milling conditions, yielding enantiopure products. nih.gov Expanding the toolkit of enzymes for various transformations of β-amino esters is a key future goal.

Flow Chemistry: Continuous flow reactors offer advantages over batch processes, including better temperature control, improved safety, and easier scalability. Adapting existing syntheses of β-amino esters to flow chemistry could lead to more efficient and automated production. Microwave-assisted polymerization has been used as an environmentally friendly method to produce poly(β-amino ester)s without additional solvents or catalysts. rsc.orgrsc.org

The table below compares different green strategies for the synthesis of β-amino acid derivatives.

Strategy Catalyst/Medium Key Advantages Reference
Aza-Michael ReactionCeric Ammonium Nitrate / WaterUse of water as solvent, mild conditions organic-chemistry.org
Enzymatic HydrolysisCandida antarctica lipase B / tBuOMe or Solvent-FreeHigh enantioselectivity, reduced solvent use nih.gov
Microwave-Assisted PolymerizationNeat (solvent-free)No solvent or catalyst, rapid rsc.orgrsc.org
High-Pressure Induced AdditionHigh Pressure / No CatalystCatalyst-free, potential for enantioselectivity acs.org

Integration of Predictive Computational Design in Experimental Research

Computational chemistry is a powerful tool for accelerating the discovery and optimization of chemical reactions and catalysts. researchgate.netchiralpedia.com Its integration with experimental research holds immense promise for tackling the unresolved challenges associated with this compound.

Future directions involve:

Catalyst Design and Screening: Computational methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and transition states. researchgate.netchemrxiv.org This allows for the in-silico screening of large libraries of potential catalysts to identify the most promising candidates for a specific asymmetric transformation, thereby reducing the time and cost of experimental screening. chiralpedia.comresearchgate.net

Mechanism Elucidation: When unexpected reactivity or stereoselectivity is observed, computational studies can provide a deep understanding of the underlying reaction pathways and non-covalent interactions that control the outcome. researchgate.net This knowledge is crucial for rationally designing better catalysts and reaction conditions.

Predictive Modeling with AI/ML: Machine learning (ML) algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and enantioselectivity. chiralpedia.com As more data becomes available, these AI-driven models will become increasingly accurate, guiding experimentalists toward successful outcomes and uncovering novel reaction pathways that might not be intuitively obvious. chiralpedia.comchemrxiv.org For instance, DFT calculations have been used to understand the physical and chemical interactions between poly(β-amino ester)s and drug molecules in delivery systems. rsc.org

Q & A

Q. What are the primary synthetic routes for Ethyl 3-amino-2-methylpropanoate, and how can reaction conditions be systematically optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, aminoalkylation of ethyl 2-methylpropanoate derivatives using ammonia or protected amines under basic conditions (e.g., pyridine) is a common approach . Optimization involves varying parameters such as catalyst type (e.g., Lewis acids), temperature (reflux vs. room temperature), and solvent polarity. Design of Experiments (DOE) methodologies, including factorial designs, can systematically identify optimal conditions by analyzing interactions between variables like molar ratios and reaction time .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

  • 1H/13C NMR : To resolve the ester (-COOEt), amino (-NH2), and methyl branching signals. Coupling constants in 1H NMR help confirm stereochemistry.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry when single crystals are obtainable. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What are the typical chemical reactions of this compound, and how do substituents influence reactivity?

The compound undergoes:

  • Oxidation : The amino group can be oxidized to nitro derivatives using KMnO4/H2O2 under acidic conditions .
  • Ester Hydrolysis : Acidic or basic hydrolysis yields 3-amino-2-methylpropanoic acid.
  • Amide Formation : Reacts with acyl chlorides to form substituted amides. The methyl group at position 2 sterically hinders reactions at the β-carbon, reducing susceptibility to nucleophilic attacks compared to linear analogs .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between NMR, IR, or mass spectrometry data require a multi-technique approach:

  • X-ray Crystallography : Provides definitive bond lengths and angles .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR chemical shifts and IR frequencies for comparison with experimental data.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

Q. What strategies are effective for enantioselective synthesis of this compound?

Enantioselective routes include:

  • Chiral Catalysts : Use of organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during aminoalkylation .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic mixture .
  • Dynamic Kinetic Resolution : Combines racemization and selective catalysis to achieve high enantiomeric excess (ee).

Q. How can computational modeling predict the biological interactions of this compound?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., enzymes or receptors) to identify potential active sites.
  • Molecular Dynamics (MD) : GROMACS or AMBER simulate conformational stability and binding free energies over time .
  • QSAR Models : Correlate structural features (e.g., logP, steric parameters) with bioactivity data from assays .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with microsomes (e.g., human CYP450 enzymes) and quantify parent compound degradation via LC-MS/MS.
  • Metabolite Profiling : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites.
  • Kinetic Analysis : Calculate half-life (t1/2) and intrinsic clearance (Clint) to predict in vivo behavior .

Q. How can reaction yields be improved in large-scale syntheses while maintaining purity?

  • Process Intensification : Continuous flow reactors reduce side reactions and improve heat/mass transfer.
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor reaction progress in real time.
  • Crystallization Optimization : Use antisolvent addition or cooling gradients to enhance crystal purity .

Data Analysis & Methodological Challenges

Q. How should researchers address low reproducibility in synthetic protocols for this compound?

  • Detailed Reaction Logs : Record exact reagent grades, solvent batches, and equipment calibration.
  • Robustness Testing : Vary parameters (e.g., ±5°C temperature, ±10% reagent ratios) to identify critical factors.
  • Collaborative Validation : Cross-verify results with independent labs using identical protocols .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
  • Powder X-ray Diffraction (PXRD) : Determine crystallinity and polymorphic forms.
  • Dynamic Vapor Sorption (DVS) : Study hygroscopicity and stability under varying humidity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.